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Compound of Interest

Compound Name: 2-(3-Methoxyphenyl)piperazine
CAS No.: 790164-75-9
Cat. No.: B1587739

Get Quote

Executive Summary & Compound Profile

Target Compound: 2-(3-Methoxyphenyl)piperazine CAS Registry Number: 790164-75-9 (Free
Base), 91517-27-0 (Dihydrochloride) Molecular Formula:

Molecular Weight: 192.26 g/mol [1]

Structural Distinction (Critical)

It is imperative to distinguish the target compound from its regiochemical isomer, mCPP (1-(3-
methoxyphenyl)piperazine).[1]

 MCPP (1-isomer): The phenyl ring is attached to the nitrogen (N1).[1] The piperazine ring
retains a degree of symmetry.[1]

o Target (2-isomer): The phenyl ring is attached to the carbon (C2).[1] This creates a chiral
center at C2, breaking the symmetry of the piperazine ring and resulting in a significantly
more complex NMR splitting pattern.[1]
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Chemical Structure Visualization

Click to download full resolution via product page

Caption: Structural connectivity highlighting the C2 chiral center, distinct from N-substituted
isomers.

Spectroscopic Data Analysis[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the chirality at C2, the protons on the piperazine ring are diastereotopic.[1] They do not
appear as simple triplets (as seen in the 1-isomer) but rather as complex multiplets.[1]

H NMR (Proton) — Characteristic Profile

Solvent;

or

[1]
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C NMR (Carbon) — Characteristic Profile
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Solvent:
[1]
Shift (
Carbon Type Assignment Note
» PpM)
Ipso to methoxy (deshielded).
C=C (Ar-0) 159.8
[1]
C=C (Ar-C) 1445 Ipso to piperazine ring.[1]
Typical 3-substituted aromatic
Ar-CH 1295, 119.0, 113.0, 112.5
pattern.[1]
_ Diagnostic Signal. Benzylic
C2 (Chiral) 62.0 - 64.0
carbon.[1]
-OCH 55.2 Methoxy carbon.[1]
Piperazine 46.0 - 52.0 Three distinct signals due to

lack of symmetry.[1]

Mass Spectrometry (MS)

« lonization Mode: Electrospray lonization (ESI) or Electron Impact (El).[1]
» Molecular lon:

(ESD);

(EN.[1]

Fragmentation Pathway (EI): Unlike the N-substituted isomer, the C-substituted piperazine
undergoes specific

-cleavage at the benzylic position.[1]

e Base Peak (m/z ~44 or ~57): Fragmentation of the piperazine ring (retro-Diels-Alder type or
simple amine cleavage).[1]
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e Loss of

/Amine fragments: Common in unsubstituted piperazines.[1]

e Benzylic Cation: Formation of the 3-methoxybenzyl cation (m/z 121) is possible but less
favored than nitrogen-stabilized fragments.[1]

Infrared Spectroscopy (IR)

¢ N-H Stretch:

(Broad, weak if free base, sharper if salt).[1]

C-H Stretch (Aliphatic):

(Multiple bands from piperazine ring).[1]

C-H Stretch (Aromatic):

1]

C=C Aromatic:

[1]

C-O Stretch (Ether):

(Strong asymmetric stretch).[1]

Experimental Protocols
Synthesis & Sample Preparation

To obtain high-quality spectroscopic data, the compound is typically synthesized via the
reduction of the corresponding pyrazine or cyclization of a diamine.[1]
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3-Methoxybenzaldehyde

Reagents

Step 1: Condensation
(with Ethylenediamine/Cyanide
or Glycine derivative)

Cyclization

Intermediate:
2-(3-Methoxyphenyl)pyrazine
or Diketopiperazine

Reduction

Step 2: Reduction
(H2/Pd-C or LiAIH4)

Purification

Target:
2-(3-Methoxyphenyl)piperazine

Click to download full resolution via product page

Caption: General synthetic workflow for C-substituted arylpiperazines.

NMR Acquisition Protocol[1]

o Sample Prep: Dissolve 5-10 mg of the free base in 0.6 mL of

. If using the hydrochloride salt, use

or

(note:

will exchange amine protons, eliminating the NH signal).[1]

e Parameter Setup:
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o Relaxation Delay (
):
seconds (ensure full relaxation of aromatic protons).
o Scans: 16 (1H), 512+ (13C).[1]
e Processing: Apply exponential multiplication (LB = 0.3 Hz) for

H to resolve fine splitting of the benzylic proton.

Quality Control (Purity Check)

o Impurity A (Regioisomer): Check for symmetry in the aromatic region. If the pattern looks like
an AA'BB' system or simple triplet/doublet/triplet, the sample may be contaminated with the
1-isomer (MCPP).[1]

e Impurity B (Pyrazine): Check for aromatic protons in the 8.0-9.0 ppm range, indicating
incomplete reduction of the pyrazine intermediate.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-
(3-Methoxyphenyl)piperazine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587739/docs#technical-guide-spectroscopic-
characterization-of-2-3-methoxyphenyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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